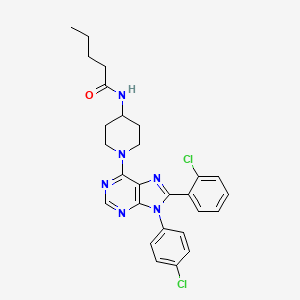
quinolin-3-ylmethyl 1-((3-bromo-4,5-dihydroisoxazol-5-yl)-methylamino)-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroisoxazole derivative 2 is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and significant therapeutic potential . Dihydroisoxazole derivatives have been extensively studied due to their unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroisoxazole derivatives typically involves the reaction of α,α-dicyanoolefins with hydroxylamine under mild and environmentally benign conditions . This reaction yields dihydroisoxazoles in excellent yields and can be easily isolated by filtration . Another common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is regioselective and provides a straightforward route to the desired compounds .
Industrial Production Methods: Industrial production of dihydroisoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are not only cost-effective but also align with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions: Dihydroisoxazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds .
Common Reagents and Conditions: Common reagents used in the reactions of dihydroisoxazole derivatives include hydroxylamine, nitrile oxides, and α,α-dicyanoolefins . The reactions are typically carried out under mild conditions, making them suitable for large-scale production .
Major Products Formed: The major products formed from the reactions of dihydroisoxazole derivatives include functionalized heterocyclic compounds and acyclic functionalized compounds . These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Dihydroisoxazole derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology, these compounds exhibit antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . In medicine, dihydroisoxazole derivatives are explored for their potential as therapeutic agents for various diseases . Additionally, these compounds have applications in the industry, particularly in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of dihydroisoxazole derivatives involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact mechanism of action depends on the specific structure of the dihydroisoxazole derivative and its target .
Comparison with Similar Compounds
Dihydroisoxazole derivatives are unique due to their distinct chemical structure and diverse biological activities . Similar compounds include isoxazole, thiadiazole, oxadiazole, and isothiazole derivatives . While these compounds share some similarities in their chemical properties and biological activities, dihydroisoxazole derivatives stand out due to their specific applications and unique chemical reactivity .
Conclusion
Dihydroisoxazole derivative 2 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H23BrFN5O4 |
|---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
quinolin-3-ylmethyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H23BrFN5O4/c27-24-10-19(37-33-24)13-31-25(34)23(8-17-12-30-22-6-5-18(28)9-20(17)22)32-26(35)36-14-15-7-16-3-1-2-4-21(16)29-11-15/h1-7,9,11-12,19,23,30H,8,10,13-14H2,(H,31,34)(H,32,35) |
InChI Key |
SUDBOOMQYSPULE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CNC3=C2C=C(C=C3)F)NC(=O)OCC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



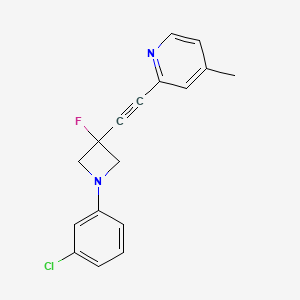
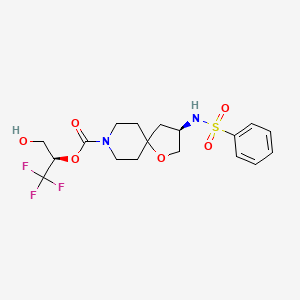
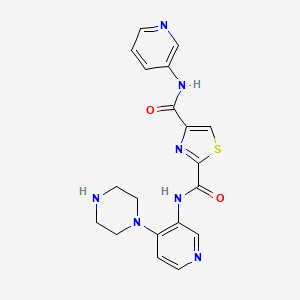
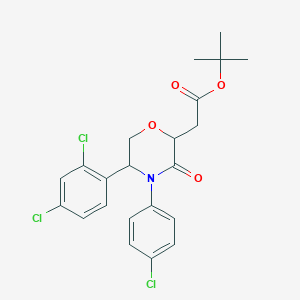
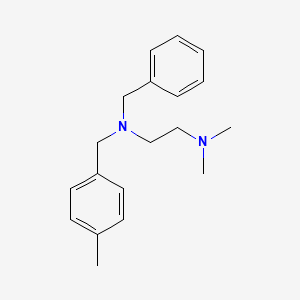
![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
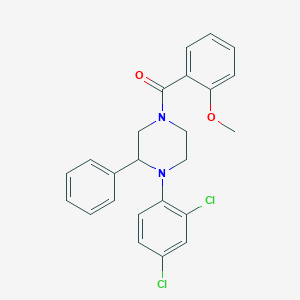
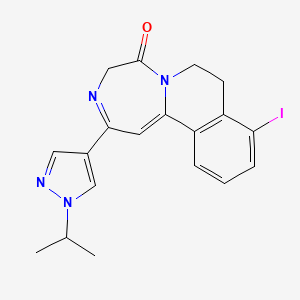
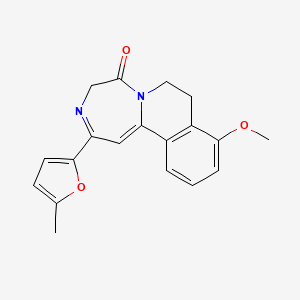
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)

![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)
